molecular formula C12H13NO6 B1238205 3-((3,4-Dihydroxy-5-nitrophenyl)methyl)-2,5-pentanedione CAS No. 132759-68-3

3-((3,4-Dihydroxy-5-nitrophenyl)methyl)-2,5-pentanedione

Cat. No. B1238205
Key on ui cas rn: 132759-68-3
M. Wt: 267.23 g/mol
InChI Key: PNLAJNRGHNFIDP-UHFFFAOYSA-N
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Patent
US05489614

Procedure details

A mixture containing 6.0 g of 3,4-dihydroxy-5-nitrobenzyl-alcohol and 1.0 ml of trifluoroacetic acid in 70 ml of 2,4-pentanedione was heated for 20 h at 100° C. The solvents were evaporated in vacuo and the residue was crystallized from 2-propanol. Yield 3.0 g, mp 118°-128° C.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([N+:11]([O-:13])=[O:12])[C:9]=1[OH:10])[CH2:5]O.F[C:15](F)(F)[C:16]([OH:18])=O>CC(=O)CC(=O)C>[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([N+:11]([O-:13])=[O:12])[C:9]=1[OH:10])[CH2:5][CH:9]([C:16](=[O:18])[CH3:15])[C:2](=[O:1])[CH3:3]

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
OC=1C=C(CO)C=C(C1O)[N+](=O)[O-]
Name
Quantity
1 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
70 mL
Type
solvent
Smiles
CC(CC(C)=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents were evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was crystallized from 2-propanol

Outcomes

Product
Name
Type
Smiles
OC=1C=C(CC(C(C)=O)C(C)=O)C=C(C1O)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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